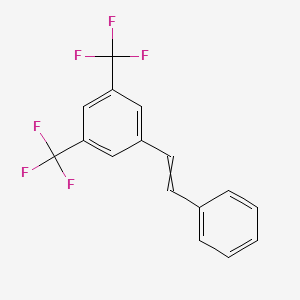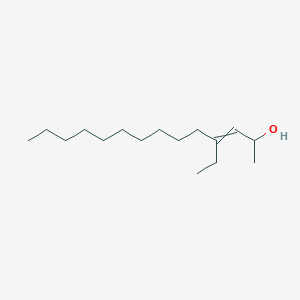
4-Ethyltetradec-3-en-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethyltetradec-3-en-2-ol is an organic compound with the molecular formula C16H32O It is a long-chain alcohol with a double bond and an ethyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyltetradec-3-en-2-ol can be achieved through several methods. One common approach involves the use of Grignard reagents. For example, the reaction of 1-bromo-4-ethyltetradec-3-ene with magnesium in anhydrous ether forms the corresponding Grignard reagent, which can then be reacted with formaldehyde to yield this compound.
Another method involves the reduction of 4-ethyltetradec-3-en-2-one using sodium borohydride or lithium aluminum hydride. This reduction process converts the ketone group to a hydroxyl group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Catalytic hydrogenation and selective reduction processes are often employed to ensure high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-Ethyltetradec-3-en-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form 4-ethyltetradec-3-en-2-one using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).
Reduction: The double bond can be reduced to form 4-ethyltetradecan-2-ol using hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents such as thionyl chloride (SOCl2) to form 4-ethyltetradec-3-en-2-yl chloride.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: 4-Ethyltetradec-3-en-2-one
Reduction: 4-Ethyltetradecan-2-ol
Substitution: 4-Ethyltetradec-3-en-2-yl chloride
Wissenschaftliche Forschungsanwendungen
4-Ethyltetradec-3-en-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds, particularly in the development of new materials and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.
Industry: It is used in the formulation of fragrances and flavors due to its pleasant odor and stability.
Wirkmechanismus
The mechanism of action of 4-Ethyltetradec-3-en-2-ol involves its interaction with cellular membranes and enzymes. The hydroxyl group allows it to form hydrogen bonds with biological molecules, affecting their structure and function. In antimicrobial applications, it disrupts the cell membrane integrity of microorganisms, leading to cell lysis and death. The double bond and ethyl substituent contribute to its lipophilicity, enhancing its ability to penetrate lipid membranes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Ethyltetradec-3-en-2-one: Similar structure but with a ketone group instead of a hydroxyl group.
4-Ethyltetradecan-2-ol: Similar structure but with a saturated carbon chain.
4-Ethyltetradec-3-en-2-yl chloride: Similar structure but with a chloride substituent instead of a hydroxyl group.
Uniqueness
4-Ethyltetradec-3-en-2-ol is unique due to its combination of a hydroxyl group, a double bond, and an ethyl substituent. This combination imparts distinct chemical and physical properties, making it versatile for various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activities further enhance its significance in research and industry.
Eigenschaften
CAS-Nummer |
917883-13-7 |
|---|---|
Molekularformel |
C16H32O |
Molekulargewicht |
240.42 g/mol |
IUPAC-Name |
4-ethyltetradec-3-en-2-ol |
InChI |
InChI=1S/C16H32O/c1-4-6-7-8-9-10-11-12-13-16(5-2)14-15(3)17/h14-15,17H,4-13H2,1-3H3 |
InChI-Schlüssel |
FURADOYOECYXNV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCC(=CC(C)O)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl {[3-(4-fluorophenyl)prop-2-yn-1-yl]oxy}acetate](/img/structure/B14196222.png)
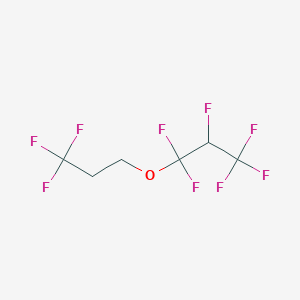
![1H-Pyrrolo[2,3-b]pyridine, 6-[4-(methylsulfonyl)phenyl]-1-(phenylsulfonyl)-](/img/structure/B14196233.png)
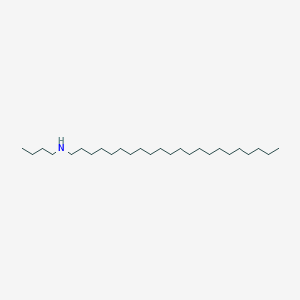

![4,5-Dichloro-2-[(1S,2R)-2-phenylcyclopropyl]-1,2-thiazol-3(2H)-one](/img/structure/B14196250.png)
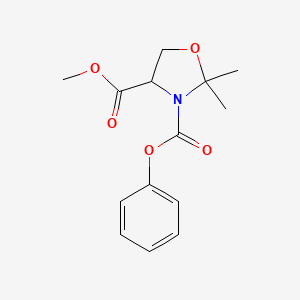

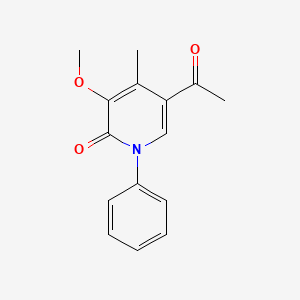


![3,3'-[Propane-2,2-diyldi(4,1-phenylene)]di(oxiran-2-ol)](/img/structure/B14196284.png)

